molecular formula C21H18N4O3S2 B2797976 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide CAS No. 923478-54-0

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide

Número de catálogo: B2797976
Número CAS: 923478-54-0
Peso molecular: 438.52
Clave InChI: CEGYGQWPHHYNDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C21H18N4O3S2 and its molecular weight is 438.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a thiazole moiety with a sulfamoyl benzamide. The thiazole ring is known for its reactivity and ability to interact with various biological targets, while the sulfamoyl group enhances its pharmacological properties.

Property Details
Molecular Formula C18H19N3O2S
Molecular Weight 341.43 g/mol
IUPAC Name This compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
  • Introduction of the Sulfamoyl Group : Achieved via nucleophilic substitution reactions where suitable sulfamoyl chlorides react with amines.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit notable anticancer properties. For instance, this compound has shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The mechanism involves induction of apoptosis through activation of caspases and disruption of cell cycle progression .

Enzyme Inhibition

The compound acts as a selective inhibitor for human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) isoforms, which are involved in nucleotide metabolism. The inhibitory activity is quantified by IC50 values, indicating the concentration required to inhibit enzyme activity by 50%. For example:

Compound IC50 (μM)
This compound2.88 ± 0.13
Other related sulfamoyl-benzamidesVaries (sub-micromolar)

These findings suggest that this compound could be developed into a therapeutic agent targeting specific enzymes associated with cancer progression and other pathological conditions .

The proposed mechanism of action involves:

  • Enzyme Binding : The compound binds to specific active sites on target enzymes, inhibiting their function.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on various human cancer cell lines. Results demonstrated significant cytotoxicity and apoptosis induction in MCF-7 cells at concentrations correlating with enzyme inhibition .
  • Structure-Activity Relationship (SAR) : Research into SAR highlighted that modifications in the thiazole and sulfamoyl groups significantly influence biological activity. For instance, variations in substituents on the benzamide moiety can enhance or reduce enzyme inhibition potency .

Propiedades

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-25(17-8-9-17)30(27,28)18-10-6-16(7-11-18)20(26)24-21-23-19(13-29-21)15-4-2-14(12-22)3-5-15/h2-7,10-11,13,17H,8-9H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGYGQWPHHYNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.